molecular formula C14H13ClN2O3S B2917964 Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate CAS No. 350989-63-8

Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B2917964
CAS No.: 350989-63-8
M. Wt: 324.78
InChI Key: PXSAQGWLDPSZTD-UHFFFAOYSA-N
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Description

Historical Development of Substituted Thiophene Derivatives

Thiophene, a five-membered heterocyclic ring containing sulfur, was first isolated in 1883 by Viktor Meyer. Its electron-rich aromatic system and bioisosteric properties—mimicking phenyl rings while offering enhanced metabolic stability—quickly positioned it as a valuable pharmacophore. Early synthetic methods, such as the Paal-Knorr reaction (using 1,4-diketones with sulfiding agents) and Gewald reaction (condensing aldehydes with cyano esters and sulfur), laid the groundwork for functionalized thiophene derivatives. By the mid-20th century, substitutions at the 2- and 3-positions of the thiophene ring became a focal point, enabling tailored interactions with biological targets.

The introduction of methyl, amino, and carbamoyl groups marked a pivotal shift toward structurally diversified thiophenes. For instance, methyl substitution enhances lipophilicity, improving membrane permeability, while amino groups facilitate hydrogen bonding with enzymes or receptors. These modifications culminated in compounds like methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate, which integrates multiple functional groups for optimized bioactivity.

Table 1: Milestones in Thiophene Derivative Development

Year Development Impact
1883 Isolation of thiophene Foundation for heterocyclic chemistry
1950s Paal-Knorr and Gewald syntheses Enabled scalable production of substituted thiophenes
2000s FDA approval of thiophene-based drugs (e.g., clopidogrel) Validated therapeutic applications
2020s Carbamoyl-substituted thiophenes (e.g., this compound) Advanced targeting of enzyme-active sites

Significance of Aminothiophene Carboxylates in Drug Discovery

Aminothiophene carboxylates, characterized by an amino group and ester moiety on the thiophene ring, serve as versatile intermediates in medicinal chemistry. The amino group enhances solubility and participates in hydrogen bonding, while the ester allows for further functionalization. For example, methyl 3-aminothiophene-2-carboxylate is a precursor to quinazolinocarboline alkaloids and thienopyrimidinone analogs, which exhibit antitumor and antimicrobial properties.

The structural flexibility of these compounds enables broad pharmacological applications:

  • Antimicrobial Activity : Substituted aminothiophenes disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
  • Anticancer Potential : Thienopyrimidinones derived from aminothiophene carboxylates inhibit kinase signaling pathways.
  • Anti-inflammatory Effects : Carboxylate esters modulate cyclooxygenase (COX) activity, reducing prostaglandin synthesis.

Table 2: Key Aminothiophene Carboxylates and Applications

Compound Structure Application
Methyl 3-aminothiophene-2-carboxylate C6H7NO2S Synthesis of alkaloids and kinase inhibitors
Methyl 2-amino-4-methylthiophene-3-carboxylate C8H9NO2S Intermediate for anticonvulsant agents
Methyl 2-amino-5-carbamoylthiophene-3-carboxylate C8H8N2O3S Antidiabetic candidate (PPAR-γ modulation)

Evolution of Research on Carbamoyl-Substituted Thiophenes

Carbamoyl-substituted thiophenes, such as this compound, represent a sophisticated evolution in thiophene chemistry. The carbamoyl group (-CONH2) introduces hydrogen-bonding capabilities and structural rigidity, enhancing target specificity.

Structural Analysis of this compound

  • Molecular Formula : C14H13ClN2O3S
  • Molecular Weight : 325 Da
  • Key Features :
    • 4-Chlorophenylcarbamoyl Group : Enhances lipophilicity and aryl receptor interactions.
    • Methyl Ester at C-3 : Improves metabolic stability compared to free carboxylic acids.
    • Amino Group at C-2 : Facilitates binding to enzymatic active sites via hydrogen bonding.

Recent studies highlight its role as a kinase inhibitor precursor, particularly targeting tyrosine kinases involved in cancer proliferation. The compound’s rotatable bond count (4) and polar surface area (81 Ų) suggest favorable pharmacokinetics, balancing membrane permeability and solubility.

Table 3: Comparative Analysis of Carbamoyl-Substituted Thiophenes

Compound Molecular Formula Target Bioactivity
Methyl 5-[(4-chlorophenyl)carbamoyl]-4-methyl-2-(4-phenylbutanamido)thiophene-3-carboxylate C24H23ClN2O4S Kinases Antiproliferative
This compound C14H13ClN2O3S COX-2 Anti-inflammatory
Methyl 5-(benzylcarbamoyl)thiophene-3-carboxylate C14H13NO3S Microtubules Antimitotic

Properties

IUPAC Name

methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-7-10(14(19)20-2)12(16)21-11(7)13(18)17-9-5-3-8(15)4-6-9/h3-6H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSAQGWLDPSZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and optimizations are made to improve efficiency and reduce costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and recycling of solvents and catalysts to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Substituent (R) Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number Purity References
Target Compound 4-Chlorophenyl Methyl C₁₄H₁₃ClN₂O₃S ~324.79* Not explicitly stated 95%
Ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate 4-Chlorophenyl Ethyl C₁₅H₁₅ClN₂O₃S 338.81 5655-15-2 95%
Ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate 4-Methoxyphenyl Ethyl C₁₆H₁₈N₂O₄S 334.39 210560-47-7 Not stated
Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate Dimethylcarbamoyl Methyl C₇H₁₃N₃O₂S 199.27 848436-19-1 95%

Notes:

  • Lipophilicity : The 4-chlorophenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl analog, as evidenced by higher calculated log k values in similar compounds .
  • Molecular Weight : The methyl ester derivative is lighter than its ethyl counterpart by ~14 g/mol due to the shorter ester chain.

Purity and Analytical Characterization

  • Purity : Most analogs (e.g., ethyl ester derivatives) are reported at ≥95% purity , verified via HPLC and NMR .
  • Crystallography : Tools like SHELXL and ORTEP are used for structural determination, ensuring accurate bond-length and angle measurements .

Biological Activity

Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H12ClN2O3S
  • Molecular Weight : 300.76 g/mol
  • CAS Number : 862653-11-0

The presence of the chlorophenyl group and the thiophene ring contributes to its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity against various strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes. Inhibition of AChE is significant for treating conditions like Alzheimer's disease, while urease inhibition is vital for managing infections caused by urease-producing bacteria .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, a study reported that at concentrations around 50 μM, the compound significantly reduced cell viability in breast cancer cells by promoting apoptotic pathways .

Hypoglycemic Effects

The compound also exhibits hypoglycemic activity , which may be beneficial in managing diabetes. Animal studies have indicated that administration of the compound leads to a notable decrease in blood glucose levels, potentially through insulin sensitization mechanisms .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antibacterial properties.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a dose-dependent decrease in cell viability with IC50 values of approximately 25 µM for MCF-7 cells, supporting its potential use in cancer therapy.

Research Findings Summary Table

Biological ActivityFindingsReference
AntibacterialEffective against Gram-positive and negative bacteria; MIC = 16-32 µg/mL
Enzyme InhibitionAChE and urease inhibition; potential for Alzheimer's treatment
AnticancerInduces apoptosis in cancer cell lines; IC50 = 25 µM for MCF-7
HypoglycemicReduces blood glucose levels in diabetic models

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to assess conformational stability in solvents (e.g., DMSO/water mixtures).
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., nucleophilic amino groups) .
  • Intermolecular Interaction Analysis : Employ ConQuest (Cambridge Structural Database) to compare packing motifs with analogous thiophene derivatives .

Example : A DFT study on ethyl thiophene carboxylates revealed intramolecular H-bonding between the amino and ester groups, stabilizing the planar conformation .

How should researchers approach the interpretation of NMR and MS data to validate novel derivatives?

Advanced Research Question

  • NMR Assignments :
    • Use 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate methyl protons (δ 2.3 ppm) to their respective carbons (~20 ppm) .
    • Monitor exchangeable protons (e.g., NH in carbamoyl) via D₂O shake tests.
  • MS Fragmentation Patterns :
    • Identify key fragments (e.g., loss of CO₂ from the ester group, m/z -44) to confirm substituent positions.
    • Compare experimental isotopic patterns with theoretical simulations (e.g., using MassFrontier) .

Pitfall Avoidance : For isomers, combine NOESY (to assess spatial proximity) and IR spectroscopy (to distinguish carbonyl environments) .

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